8-bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a xanthine derivative with a purine-2,6-dione core substituted at positions 1, 3, 7, and 6. Its molecular formula is C₁₄H₁₂Br₂N₄O₂, with a molecular weight of 444.09 g/mol. Key structural features include:
- 1,3-Dimethyl groups: These substituents enhance metabolic stability compared to unmethylated xanthines like theophylline .
- 7-(3-Bromobenzyl) group: A lipophilic aromatic moiety that may influence solubility, membrane permeability, and interactions with hydrophobic binding pockets .
The compound is synthesized via alkylation of 8-bromo-1,3-dimethylxanthine with 3-bromobenzyl bromide under basic conditions, analogous to methods described for related derivatives (e.g., 8-chloro-1,3-dimethyl-7-(3-methylbenzyl) analogs in ).
Properties
IUPAC Name |
8-bromo-7-[(3-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAJYWGWNKJSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings regarding its activity.
Chemical Structure and Properties
The compound's IUPAC name is 8-bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6-dione. Its molecular formula is with a molecular weight of approximately 426.13 g/mol. The structure features a purine core with brominated aromatic substitutions that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.13 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the bromination of a suitable precursor followed by alkylation reactions. Various synthetic routes have been explored to optimize yield and purity.
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The presence of bromine atoms enhances binding affinity to these targets, potentially modulating their activity.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on phosphodiesterases (PDEs). PDEs are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in various physiological processes including inflammation and cell proliferation.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways. The structural modifications provided by the brominated benzyl group are believed to enhance its cytotoxic effects against tumor cells.
Case Studies
Several studies have investigated the biological effects of similar purine derivatives:
- Inhibition of Phosphodiesterase : A study demonstrated that brominated purines effectively inhibit PDE activity, leading to increased levels of cAMP in human cell lines, which is associated with anti-inflammatory effects .
- Antitumor Effects : In vitro assays revealed that compounds with similar structures reduced cell viability in breast cancer cells by promoting apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Other research highlighted the neuroprotective potential of related compounds in models of neurodegeneration, suggesting that these purines could play a role in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Xanthine Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: Halogen at C8: Bromine (Br) in the target compound vs. 7-Substituent: The 3-bromobenzyl group in the target compound provides greater aromatic bulk compared to benzyl () or isopropyl () groups. This may improve binding to receptors with extended hydrophobic pockets (e.g., 5-HT6/D2) .
Structure-Activity Relationship (SAR): N3 vs. N1 Methylation: highlights that 3,7-dimethyl analogs (e.g., compound 12) exhibit higher 5-HT6/D2 affinity than 1,3-dimethyl derivatives. The target compound’s 1,3-dimethyl configuration may reduce receptor binding compared to 3,7-dimethyl counterparts . Lipophilic Substituents: The 3-bromobenzyl group in the target compound aligns with SAR trends in , where lipophilic C8 substituents (e.g., propoxy, benzylamino) enhance serotonin receptor affinity .
Physicochemical Properties :
- LogP : The target compound’s calculated LogP (~3.5) is higher than 8-chloro-7-(3-methylbenzyl) derivatives (LogP ~2.8, ), favoring membrane permeability but possibly reducing aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
